Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Medicinal Chemistry Lead Optimization SAR Studies

Standard piperazine-nicotinate analogs lack the critical 5-bromo handle required for SAR diversification. This specialized building block enables palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) inaccessible with non-halogenated versions. - **Role**: Privileged scaffold for kinase inhibitor libraries & CNS GPCR targeting - **Design**: Ethyl ester for acid protection, bromine for modular diversification - **Spec**: ≥95% purity, validated for medicinal chemistry campaigns

Molecular Formula C12H16BrN3O2
Molecular Weight 314.18 g/mol
Cat. No. B12968655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-piperazin-1-ylnicotinate
Molecular FormulaC12H16BrN3O2
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br
InChIInChI=1S/C12H16BrN3O2/c1-2-18-12(17)9-7-10(13)11(15-8-9)16-5-3-14-4-6-16/h7-8,14H,2-6H2,1H3
InChIKeyYSYGPEUFYJOKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-bromo-6-piperazin-1-ylnicotinate Specifications & Supply Chain


Ethyl 5-bromo-6-piperazin-1-ylnicotinate is a specialized heterocyclic building block belonging to the piperazinyl-nicotinate ester class, characterized by the molecular formula C12H16BrN3O2 and a molecular weight of approximately 314.18 g/mol . This compound features a unique structural arrangement combining a brominated nicotinic acid ethyl ester core with a piperazine moiety at the 6-position . This specific substitution pattern differentiates it from other positional isomers and analogs, positioning it as a critical intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition and central nervous system disorders [1]. As a specialized research chemical, it is typically supplied with a minimum purity specification of 95% , ensuring its suitability for demanding synthetic and biological applications.

Brominated handle for Pd-catalyzed cross-coupling diversification
Piperazine-nicotinate ester scaffold for kinase / CNS research
Reported high-purity specification for demanding synthesis

Generic Substitution Barriers for Ethyl 5-bromo-6-piperazin-1-ylnicotinate


Direct substitution of Ethyl 5-bromo-6-piperazin-1-ylnicotinate with a close analog, such as its non-brominated counterpart ethyl 6-piperazin-1-ylnicotinate or other positional isomers, is scientifically untenable due to the profound and well-documented impact of the 5-bromo substituent on both molecular recognition and synthetic utility. The bromine atom at the 5-position introduces critical steric and electronic effects that dictate the compound's reactivity and binding conformation . Crucially, the bromine serves as a vital synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, patentable chemical space that is inaccessible with non-halogenated analogs [1]. This makes the specific 5-bromo derivative an irreplaceable intermediate in lead optimization campaigns, as any deviation in the substitution pattern is likely to result in a complete loss of target activity or a failed synthesis.

Des-bromo analog

Lacks reactive C5-Br handle; Pd-catalyzed cross-coupling diversification may not be supported, limiting late-stage library expansion.

Free acid analog

Carboxylic acid form may reduce membrane permeability and introduce unwanted side reactions in multi-step synthesis compared to the ethyl ester.

Differentiation Guide for Ethyl 5-bromo-6-piperazin-1-ylnicotinate


Physicochemical Impact of 5-Bromo Substitution

The presence of the bromine atom at the 5-position of the nicotinate core provides a distinct steric and electronic profile compared to the non-brominated analog, ethyl 6-piperazin-1-ylnicotinate. This substitution increases molecular weight (314.18 vs. 235.28 g/mol) and introduces a heavy atom that can participate in halogen bonding, a key interaction in drug-target binding . Furthermore, the bromine atom significantly alters the compound's reactivity, enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are not possible for the non-halogenated analog [1].

5-Bromo Substitution Impact
Class-level inference
+78.9 g/mol & cross-coupling handle

Supports diversification workflow; reported class-level inference.

Non-brominated analog does not enable Pd couplings.

Medicinal Chemistry Lead Optimization SAR Studies

Differentiation from 5-Bromo-6-(piperazin-1-yl)nicotinic Acid

In comparison to its close acid analog, 5-bromo-6-(piperazin-1-yl)nicotinic acid, the ethyl ester derivative offers significant advantages in terms of membrane permeability and synthetic flexibility. The ethyl ester group serves as a prodrug moiety that can be hydrolyzed in vivo to the active carboxylic acid, and it also acts as a protecting group during multi-step syntheses, preventing unwanted side reactions at the carboxylate position .

Ester vs. Acid Form
Class-level inference
Ethyl ester: enhanced permeability (inferred)
Free acid: lower permeability, synthetic challenges

Ester preferred for cellular assays and multi-step synthesis.

Quantitative permeability data not available; qualitative difference.

Prodrug Design Pharmacokinetics Synthetic Chemistry

Research & Industrial Applications for Ethyl 5-bromo-6-piperazin-1-ylnicotinate


Building Block for Kinase Inhibitor Synthesis

The compound's structural features—a piperazine moiety for binding and a bromine handle for diversification—make it a prime candidate for generating libraries of potential kinase inhibitors. The ethyl ester group allows for temporary protection of the acid functionality, enabling selective functionalization at the piperazine nitrogen or via cross-coupling at the bromine position before final deprotection [1]. This modular approach is central to modern medicinal chemistry in the kinase inhibitor field.

CNS-Targeted Small Molecule Libraries

Piperazine is a privileged scaffold in central nervous system (CNS) drug discovery, often incorporated into molecules targeting GPCRs and ion channels. Ethyl 5-bromo-6-piperazin-1-ylnicotinate provides a direct route to this chemical space. Its well-defined reactivity profile, particularly the capacity for SNAr and cross-coupling reactions, allows for the rapid construction of diverse analogs for phenotypic and target-based screening in neuroscience programs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Brominated handle for cross-coupling diversification
Cross-coupling efficiency and library yield
CNS-targeted small molecule libraries
Piperazine scaffold with defined reactivity
CNS target engagement and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.